2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
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Overview
Description
2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a nicotinamide core, substituted with a methoxy group and a phenyl ring that is further substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.
Attachment of the oxadiazole ring to the phenyl ring: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the oxadiazole moiety to a brominated phenyl precursor.
Formation of the nicotinamide core: The final step involves the coupling of the substituted phenyl ring with a nicotinamide derivative, typically using a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.
Comparison with Similar Compounds
2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can be compared with other nicotinamide derivatives and oxadiazole-containing compounds:
Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide are well-known for their roles in cellular metabolism and aging.
Oxadiazole-containing compounds: Similar compounds include 3-methyl-1,2,4-oxadiazole derivatives, which are studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-19-15(24-21-11)10-12-6-3-4-8-14(12)20-16(22)13-7-5-9-18-17(13)23-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYYDAIANNYNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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